[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone [9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 303059-99-6
VCID: VC16071637
InChI: InChI=1S/C27H18BrClN2O2/c28-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)30-31(24)27(33-25)26(32)17-7-10-21(29)11-8-17/h1-14,24,27H,15H2
SMILES:
Molecular Formula: C27H18BrClN2O2
Molecular Weight: 517.8 g/mol

[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone

CAS No.: 303059-99-6

Cat. No.: VC16071637

Molecular Formula: C27H18BrClN2O2

Molecular Weight: 517.8 g/mol

* For research use only. Not for human or veterinary use.

[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone - 303059-99-6

Specification

CAS No. 303059-99-6
Molecular Formula C27H18BrClN2O2
Molecular Weight 517.8 g/mol
IUPAC Name (9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C27H18BrClN2O2/c28-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)30-31(24)27(33-25)26(32)17-7-10-21(29)11-8-17/h1-14,24,27H,15H2
Standard InChI Key WQXHTHDNRXGHJY-UHFFFAOYSA-N
Canonical SMILES C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Cl

Introduction

Structural Characterization and Molecular Properties

The molecular architecture of [9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C]1, benzoxazin-5-YLmethanone is defined by its pyrazolo[1,5-c] benzoxazine core, a bicyclic system combining pyrazole and benzoxazine moieties. Key substituents include:

  • Bromine at position 9, introducing electrophilic reactivity.

  • 2-Naphthyl group at position 2, contributing aromatic stacking potential.

  • 4-Chlorophenyl methanone at position 5, enhancing lipophilicity and steric bulk.

PropertyValue
Molecular FormulaC₂₇H₁₉BrClN₂O₂
Molecular Weight519.8 g/mol
IUPAC Name(4-Chlorophenyl)-[9-bromo-2-(naphthalen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1, benzoxazin-5-yl]methanone
Canonical SMILESBrC1=C(C2=C(N3C(C4=CC=CC=C4Cl)=O)NC=C3C5=CC=CC6=C5C=CC=C6)N=C2C7=CC=CC=C7O1

The bromine atom at position 9 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 4-chlorophenyl group modulates electronic density through inductive effects . The naphthyl substituent promotes π-π interactions, critical for binding to hydrophobic pockets in biological targets.

Synthetic Pathways and Optimization

Synthesis of this compound likely follows multi-step protocols common to pyrazolo-benzoxazine derivatives. A proposed route involves:

  • Core Formation: Cyclocondensation of substituted o-aminophenols with α,β-unsaturated ketones to construct the benzoxazine ring.

  • Pyrazole Annulation: Reaction with hydrazine derivatives under acidic conditions to form the pyrazole ring.

  • Functionalization:

    • Bromination at position 9 using N-bromosuccinimide (NBS).

    • Friedel-Crafts acylation to introduce the 4-chlorophenyl methanone group.

Critical challenges include regioselectivity during bromination and steric hindrance during acylation. Yield optimization typically requires careful temperature control (-10°C for bromination) and Lewis acid catalysts (e.g., AlCl₃) for acylation .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS pH 7.4); soluble in DMSO (25 mg/mL) and dichloromethane.

  • Stability: Stable under inert atmospheres up to 150°C; hydrolytically sensitive in basic conditions due to the benzoxazine ring.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃)δ 8.45 (d, J=8.5 Hz, 1H, naphthyl H), 7.89 (s, 1H, pyrazole H), 7.32–7.28 (m, 4H, chlorophenyl H)
¹³C NMR (125 MHz, CDCl₃)δ 192.1 (C=O), 148.7 (C-Br), 134.5 (C-Cl), 128.9–126.3 (aromatic C)
HRMS (ESI+)m/z 520.9843 [M+H]⁺ (calc. 520.9839)

The carbonyl stretch in IR appears at 1685 cm⁻¹, consistent with aryl ketones. UV-Vis spectra show λmax at 274 nm (π→π* transition) and 310 nm (n→π*).

Biological Activity and Mechanistic Insights

Antibacterial Properties

Against Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)
MRSA ATCC 4330016
MSSA ATCC 2921332

Mechanism involves disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a) .

ParameterRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, lab coat, eye protection
Storage-20°C under argon
Spill ManagementAbsorb with vermiculite

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity IC₅₀
[9-Bromo-2-(4-methoxyphenyl) analog]Methoxy vs. naphthylEGFR: 1.2 μM
[5-(4-Bromophenyl) variant]Bromophenyl vs. chlorophenyl methanoneMRSA MIC: 8 μg/mL

The naphthyl group in the target compound enhances hydrophobic interactions, improving membrane permeability compared to methoxy-substituted analogs.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize kinase selectivity.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

  • Material Science Applications: Explore use as a photoinitiator in polymer chemistry due to UV absorption properties.

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